![molecular formula C22H15FN2O2S B2925156 N-[4-(4-氟苯基)-1,3-噻唑-2-基]-3-苯氧基苯甲酰胺 CAS No. 313531-64-5](/img/structure/B2925156.png)
N-[4-(4-氟苯基)-1,3-噻唑-2-基]-3-苯氧基苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of related compounds often involves starting with primary compounds and then introducing various substituents to create a series of novel acetamides . The formation of the thiazolidine ring is a common step, which can be achieved through cyclization reactions . Subsequent reactions may involve the introduction of various substituents through nucleophilic substitution or condensation reactions .Molecular Structure Analysis
The molecular structure of related compounds is characterized by the presence of a thiazolidine core, which is a five-membered ring containing sulfur and nitrogen atoms . This core is often functionalized with various aryl groups, which can significantly influence the biological activity of the compounds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds typically include the formation of the thiazolidine ring, which can be achieved through cyclization reactions . Subsequent reactions may involve the introduction of various substituents through nucleophilic substitution or condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a related compound, “N-[4-(4-fluorophenyl)-5-formyl-6-isopropyl-2-pyrimidinyl]-N-methylmethanesulfonamide”, include a density of 1.4±0.1 g/cm3, a boiling point of 448.6±48.0 °C at 760 mmHg, and a molecular weight of 271.313 .科学研究应用
Antiviral Activity
Compounds with the indole nucleus, which is structurally similar to “N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide”, have been reported to exhibit antiviral properties. For instance, derivatives have shown inhibitory activity against influenza A and other viruses, suggesting potential applications in developing antiviral medications .
Anti-inflammatory Properties
Indole derivatives are known for their anti-inflammatory effects. This implies that our compound of interest could be explored for its efficacy in reducing inflammation, which is a common pathological feature of various diseases, including autoimmune disorders .
Anticancer Potential
The structural framework of indole is found in many synthetic drug molecules with anticancer activity. Therefore, “N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide” may hold promise in the design of new chemotherapeutic agents targeting specific cancer cell lines .
Anti-HIV Effects
Some indole derivatives have been synthesized and screened for their activity against HIV-1 and HIV-2 strains, indicating that our compound could be valuable in the search for new treatments for HIV/AIDS .
Antioxidant Applications
The antioxidant properties of indole derivatives make them candidates for research into diseases caused by oxidative stress. This suggests that our compound could be beneficial in preventing or treating conditions related to oxidative damage .
Antimicrobial and Antitubercular Activities
Indole derivatives have been found to possess antimicrobial and antitubercular activities. This points to the potential use of “N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide” in developing new antibiotics or treatments for tuberculosis .
Antidiabetic Applications
Research has indicated that indole derivatives can exhibit antidiabetic effects, which could make our compound a subject of interest in the development of new diabetic treatments .
Antimalarial Properties
Lastly, the antimalarial activity of indole derivatives suggests that “N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide” might be explored as a potential antimalarial agent, contributing to the fight against malaria .
安全和危害
属性
IUPAC Name |
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15FN2O2S/c23-17-11-9-15(10-12-17)20-14-28-22(24-20)25-21(26)16-5-4-8-19(13-16)27-18-6-2-1-3-7-18/h1-14H,(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSUVQSDDNCAVBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B2925073.png)
![Ethyl 2-[4-oxo-3-(4-propan-2-yloxyphenyl)chromen-7-yl]oxypropanoate](/img/structure/B2925074.png)

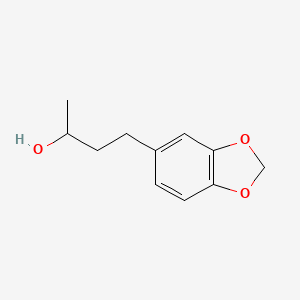

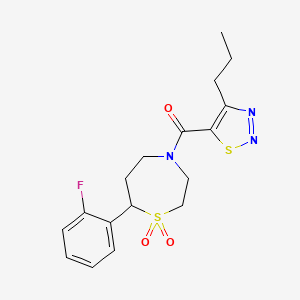
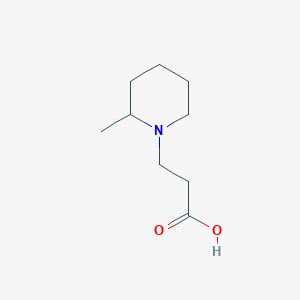
![4-[(3,4-Dichlorobenzyl)sulfanyl]aniline](/img/structure/B2925083.png)
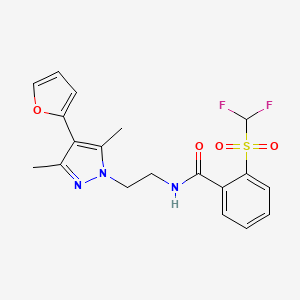
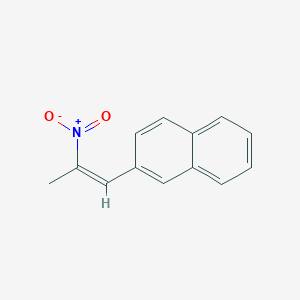
![N-benzyl-N-(4-isopropylphenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2925091.png)
![rel-5-[(1R,2R)-2-methylcyclopropyl]-4H-1,2,4-triazol-3-amine](/img/structure/B2925092.png)
![N-[1-(4-fluorophenoxy)propan-2-yl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2925094.png)
![4-[(5-fluoropyrimidin-2-yl)oxy]-N,N-dimethylcyclohexan-1-amine](/img/structure/B2925095.png)